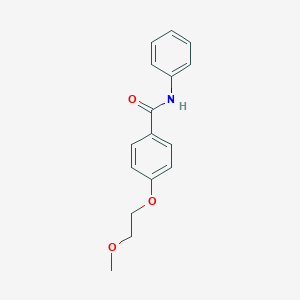

4-(2-methoxyethoxy)-N-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-methoxyethoxy)-N-phenylbenzamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(2-Methoxyethoxy)-N-phenylbenzamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases. Research indicates that derivatives of N-phenylbenzamide compounds exhibit significant biological activity, including anticancer properties.

Anticancer Activity

Recent studies have shown that certain N-phenylbenzamide derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have exhibited IC50 values indicating effective inhibition of cancer cell growth. The mechanism often involves interaction with specific protein targets, enhancing their potential as anticancer agents .

Antiviral Properties

Research has identified that N-phenylbenzamide derivatives can inhibit viral infections, including filoviruses such as Ebola and Marburg viruses. Compounds based on this structure have shown promising results in inhibiting viral entry into host cells, making them candidates for further development as antiviral therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the benzamide structure can significantly influence its biological activity and pharmacokinetic properties.

Modifications for Enhanced Activity

Research has demonstrated that substituting different functional groups on the benzene ring can enhance the binding affinity to target proteins, thus improving the compound's therapeutic index. For example, the introduction of electron-withdrawing groups can increase the potency of these compounds against specific targets .

Computational Studies

Computational modeling plays a vital role in predicting the behavior of this compound in biological systems. Molecular docking studies have been utilized to assess how well these compounds bind to their target receptors.

Molecular Docking and Dynamics

Molecular dynamics simulations provide insights into the stability of the compound-receptor complexes over time, which is essential for understanding their potential effectiveness as drugs. These studies often reveal that active derivatives form stable complexes with target proteins, indicating a favorable interaction profile .

Material Science Applications

Beyond medicinal applications, this compound may also find utility in material science, particularly in the development of polymers and coatings due to its unique chemical properties.

Polymer Chemistry

The compound's ability to interact with various substrates makes it a candidate for use in polymer synthesis, where it could serve as a building block for creating new materials with desirable mechanical and thermal properties.

Case Studies and Research Findings

Eigenschaften

Molekularformel |

C16H17NO3 |

|---|---|

Molekulargewicht |

271.31g/mol |

IUPAC-Name |

4-(2-methoxyethoxy)-N-phenylbenzamide |

InChI |

InChI=1S/C16H17NO3/c1-19-11-12-20-15-9-7-13(8-10-15)16(18)17-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |

InChI-Schlüssel |

XTXUSZZUCRZCBF-UHFFFAOYSA-N |

SMILES |

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Kanonische SMILES |

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.